Product packaging for Dexibuprofen Lysine(Cat. No.:CAS No. 141505-32-0)

Dexibuprofen Lysine

Cat. No.: B126351
CAS No.: 141505-32-0
M. Wt: 370.5 g/mol
InChI Key: ZLGIZCLYTDPXEP-LQDNOSPQSA-N
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Description

Contextualization within Propionic Acid Derivatives

Dexibuprofen lysine (B10760008) belongs to the propionic acid derivative class of NSAIDs. genome.jppharmaffiliates.com This classification is based on its core chemical structure, which features a propionic acid moiety. wikipedia.org Other well-known drugs in this class include ibuprofen (B1674241), naproxen (B1676952), and ketoprofen. all-imm.com The therapeutic effects of these agents are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923)—compounds that mediate pain and inflammation. wikipedia.orgpatsnap.com Dexibuprofen, like its counterparts, is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. dexibuprofen.comncats.io

The general chemical structure of propionic acid derivatives allows for a chiral center, leading to the existence of stereoisomers, a feature of central importance to dexibuprofen. news-medical.net

Derivation as the Active Enantiomer of Racemic Ibuprofen

Ibuprofen is a chiral molecule and exists as a racemic mixture, meaning it is composed of equal parts of two enantiomers (non-superimposable mirror images): (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. wikipedia.orgnih.gov Through extensive research, it has been established that the pharmacological activity of ibuprofen is almost exclusively due to the (S)-(+)-enantiomer, which is known as dexibuprofen. researchgate.netefsm.onlinescielo.br The (R)-(-)-enantiomer is largely inactive as a COX inhibitor. nih.gov

In the body, a significant portion of the inactive (R)-(-)-ibuprofen undergoes a unidirectional metabolic conversion to the active (S)-(+)-ibuprofen. wikipedia.orgnews-medical.net This process, however, can vary among individuals and may delay the onset of the therapeutic effect. nih.govencyclopedia.pub The isolation and use of the pure, pharmacologically active (S)-(+)-enantiomer, dexibuprofen, is a concept known as "chiral switching." dexibuprofen.com This strategy aims to provide a more predictable and potentially more efficient therapeutic agent compared to the racemic mixture. encyclopedia.pub

EnantiomerCommon NamePharmacological Activity
(S)-(+)-ibuprofenDexibuprofenActive
(R)-(-)-ibuprofenInactive

Rationale for Lysine Salt Formation in Pharmaceutical Science

The formulation of dexibuprofen as a lysine salt is a deliberate strategy to enhance its physicochemical properties, primarily its solubility. patsnap.comclinicaltrials.eu Dexibuprofen, as a free acid, has poor water solubility, which can limit its dissolution rate in the gastrointestinal tract and, consequently, delay its absorption and onset of action. news-medical.netgoogle.comresearchgate.net

By forming a salt with the amino acid L-lysine (B1673455), the aqueous solubility of the drug is significantly increased. ontosight.ainih.gov This enhanced solubility facilitates a more rapid dissolution of the drug product, which can lead to faster absorption into the bloodstream and a quicker onset of its analgesic and anti-inflammatory effects. patsnap.comclinicaltrials.eu This principle is not unique to dexibuprofen; the formation of lysine salts has been employed for other NSAIDs, such as ketoprofen, to improve their pharmacokinetic profiles. nih.govnih.gov

The use of lysine, an essential amino acid, as the counter-ion is considered to be a biocompatible and well-tolerated approach to salt formation. ontosight.ai The improved dissolution characteristics of dexibuprofen lysine are a key pharmaceutical advantage over the free acid form. google.com

CompoundFormRelative Aqueous SolubilityRationale for this Form
DexibuprofenFree AcidPoor-
This compoundLysine SaltEnhancedImproved dissolution and faster absorption

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34N2O5 B126351 Dexibuprofen Lysine CAS No. 141505-32-0

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.C6H14N2O2.H2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10;/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10);1H2/t10-;5-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGIZCLYTDPXEP-LQDNOSPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141505-32-0
Record name Dexibuprofen lysine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEXIBUPROFEN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T179MT9211
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Stereochemical Resolution Methodologies

Synthetic Pathways to Dexibuprofen Lysine (B10760008)

The synthesis of dexibuprofen lysine can be approached through several strategic pathways, each with its own set of advantages and procedural nuances.

Direct synthesis of this compound involves the reaction of racemic ibuprofen (B1674241) with (S)-lysine in an aqueous-organic solvent mixture. google.comgoogle.com This process leverages the formation of diastereomeric salts, (S)-ibuprofen-(S)-lysine and (R)-ibuprofen-(S)-lysine. google.com The different solubilities of these diastereomers in the chosen solvent system are exploited to facilitate their separation. google.comgoogle.com A typical procedure involves dissolving racemic ibuprofen and (S)-lysine in a solvent mixture, such as ethanol (B145695) and water, and allowing the mixture to agitate for a sufficient period to crystallize the salts. google.comgoogle.com The less soluble (S)-ibuprofen-(S)-lysine salt can then be preferentially crystallized and separated. google.com

Research into amide-substituted analogues of dexibuprofen has been driven by the goal of enhancing its therapeutic profile. One common strategy involves the conversion of the carboxylic acid group of dexibuprofen into an amide. This is often achieved by first converting dexibuprofen to its acid chloride, which is then reacted with a substituted amine to yield the desired amide derivative. researchgate.netnih.gov For instance, dexibuprofen has been successfully converted into various amide analogues, such as methyl-2-[2-(4-isobutylphenyl)propanamido]propanoate, by reacting dexibuprofen acid chloride with the appropriate amino acid ester. nih.gov These derivatization strategies aim to produce compounds with potentially improved properties. researchgate.netgoogle.com

To mitigate some of the side effects associated with NSAIDs, researchers have explored the synthesis of mutual prodrugs that link dexibuprofen to an antioxidant moiety. researchgate.netresearchgate.net A general approach involves creating an ester linkage between the carboxylic acid group of dexibuprofen and a hydroxyl group of a phenolic antioxidant. researchgate.netmdpi.com For example, ester analogs of dexibuprofen have been synthesized by reacting it with chloroacetyl derivatives of antioxidants like sesamol (B190485) and umbelliferon. researchgate.netmdpi.com These mutual prodrugs are designed to be stable in the stomach and hydrolyze in the plasma to release both dexibuprofen and the antioxidant, potentially offering a synergistic effect. researchgate.netnih.gov

Derivatization Strategies for Amide-Substituted Analogues

Enantiomeric Resolution Techniques for Ibuprofen and its Salts

The separation of the enantiomers of ibuprofen is a critical step in the production of dexibuprofen. Various techniques have been developed to achieve this resolution efficiently.

Diastereomeric salt crystallization is a widely used industrial method for resolving racemic ibuprofen. advanceseng.comacs.org This technique involves reacting the racemic ibuprofen with a chiral resolving agent, such as an enantiomerically pure amine, to form a pair of diastereomeric salts. advanceseng.comscribd.com These diastereomers possess different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. ru.nlmurov.info

For example, (S)-(-)-α-methylbenzylamine is a commonly used resolving agent that reacts with racemic ibuprofen to form (S)-ibuprofen-(S)-α-methylbenzylamine and (R)-ibuprofen-(S)-α-methylbenzylamine salts. advanceseng.comacs.org Due to their differing solubilities, one diastereomer can be selectively precipitated from the solution. murov.info The choice of solvent is crucial for maximizing the yield and purity of the desired diastereomer. advanceseng.com After separation, the resolved diastereomeric salt is treated with an acid to liberate the pure enantiomer of ibuprofen. murov.infokoreascience.kr

Resolution of Racemic Ibuprofen via Diastereomeric Salt Crystallization
Resolving AgentKey FindingsReference
(S)-(-)-α-methylbenzylamineFormation of diastereomeric salts with different solubilities, allowing for separation by crystallization. advanceseng.comacs.org
(S)-phenylglycinolIdentified as a highly effective resolving base for ibuprofen, offering good resolution efficiency. ru.nl
N-alkyl-D-glucamineEnables high yield and enantiomeric purity of (S)-ibuprofen in a single resolution step. google.com

To optimize the diastereomeric salt crystallization process, ternary phase diagrams are invaluable tools. ru.nlresearchgate.net These diagrams map the solubility relationships between the two diastereomeric salts and the solvent at a given temperature. researchgate.netresearchgate.net By analyzing the ternary phase diagram, researchers can identify the optimal conditions, such as solvent composition and temperature, to maximize the yield and purity of the desired diastereomer. researchgate.netacs.orgfigshare.com

The ternary phase diagram for the ibuprofen lysine system in an aqueous ethanol solvent has been studied to develop an efficient resolution process. researchgate.netresearchgate.net It has been shown that ibuprofen lysine forms a simple eutectic system. researchgate.netresearchgate.net The diagram helps in designing batch crystallization processes, including sequential and coupled-batch methods, to effectively separate the (S)-ibuprofen-(S)-lysine and (R)-ibuprofen-(S)-lysine salts. researchgate.netresearchgate.net

Application of Ternary Phase Diagrams in Ibuprofen Resolution
SystemKey Insights from Phase Diagram AnalysisReference
Ibuprofen-Lysine in Aqueous EthanolConfirmed as a simple eutectic system, enabling the design of efficient batch crystallization protocols for resolving diastereomeric salts. researchgate.netresearchgate.net
Ibuprofen with various resolving basesAnalysis of binary phase diagrams provides a good prediction for the success of a resolution process. ru.nl

Diastereomeric Salt Crystallization Processes

Preferential Crystallization Techniques

Preferential crystallization is a stereoselective method that enables the selective crystallization of a single enantiomer from a supersaturated racemic solution. acs.org This technique is particularly relevant for the resolution of this compound, where diastereomeric salts are formed between the racemic ibuprofen and a single enantiomer of lysine, typically (S)-lysine. The resulting diastereomers, (S)-ibuprofen-(S)-lysine and (R)-ibuprofen-(S)-lysine, exhibit different physicochemical properties, such as solubility, which is the basis for their separation. scielo.brmdpi.com

The process generally involves creating a supersaturated solution of the two diastereomeric salts in a suitable solvent system, often an aqueous-organic mixture like ethanol/water. google.com A crucial finding that enables this process is that the (S)-ibuprofen-(S)-lysine and (R)-ibuprofen-(S)-lysine form a simple mixture rather than a compound, and the solution can tolerate a high degree of supersaturation without spontaneous crystal growth. google.comgoogle.com

The separation is initiated by seeding the supersaturated solution with crystals of the desired diastereomer, in this case, (S)-ibuprofen-(S)-lysine. google.com The presence of these seed crystals creates an environment where the (S,S) salt crystals grow at a significant rate, while the nucleation and growth of the (R,S) salt crystals are negligible. google.comgoogle.com This selective growth releases the supersaturation of the (S,S)-salt from the solution. The grown crystals of pure (S)-ibuprofen-(S)-lysine can then be separated from the mother liquor, which is now enriched in the (R)-ibuprofen-(S)-lysine diastereomer, via filtration or centrifugation. google.com This method has been shown to yield (S)-ibuprofen-(S)-lysine with a purity of over 98%. google.com

Research has shown that the solubility difference between the diastereomeric salts is a key factor; for instance, the D-ibuprofen-L-lysinate salt (equivalent to the (R,S) salt) has approximately two-thirds the solubility of the L-ibuprofen-L-lysinate salt (the (S,S) salt), facilitating a practical separation. scielo.brscielo.br Advanced techniques, such as sequential coupled-batch diastereomeric crystallization, have been developed to improve the yield and productivity of this resolution process compared to conventional batch methods. exlibrisgroup.com

Table 1: Key Findings in Preferential Crystallization of Ibuprofen Lysine

ParameterFindingSource(s)
Resolving Agent (S)-lysine is a common resolving agent for racemic ibuprofen. scielo.br
Diastereomers Forms (S)-ibuprofen-(S)-lysine and (R)-ibuprofen-(S)-lysine salts. google.comgoogle.com
Solubility Difference The (R,S)-lysinate salt is significantly less soluble than the (S,S)-lysinate salt. scielo.brscielo.br
Process Principle Seeding a supersaturated solution with (S,S) crystals promotes selective growth. google.com
Solvent System Aqueous-organic mixtures, such as ethanol and water, are commonly used. google.com
Achieved Purity The crystalline (S)-ibuprofen-(S)-lysine product can exceed 98% purity. google.com
Process Innovation Sequential coupled-batch crystallization can increase process yield by over 2.5% compared to standard batch methods. exlibrisgroup.com

Enantioselective Biotransformation Pathways (e.g., via isolated yeast)

Enantioselective biotransformation offers a green alternative for the resolution of racemic ibuprofen, utilizing enzymes, often from microbial sources like yeast, to selectively react with one enantiomer. scielo.br The most common approach is the kinetic resolution of racemic ibuprofen through lipase-catalyzed esterification or the hydrolysis of a racemic ibuprofen ester. scielo.br

In this pathway, a lipase (B570770) enzyme selectively catalyzes the esterification of one ibuprofen enantiomer, leaving the other enantiomer unreacted. For example, lipases from various yeast and fungal strains, such as Candida antarctica, Candida rugosa, and Aspergillus niger, have been extensively researched for this purpose. scielo.brscielo.br The reaction is typically carried out in an organic solvent with an alcohol, such as 1-propanol (B7761284) or n-butanol. scielo.br

Research has demonstrated that the lipase from Aspergillus niger is significantly enantioselective for (R,S)-ibuprofen. scielo.br Similarly, lipases from Candida rugosa have been used for the enantioselective esterification of (R,S)-ibuprofen with n-butanol in isooctane, achieving high conversion and enantiomeric excess. scielo.br The enzyme from Candida antarctica (often immobilized, as in Novozym® 435) is also highly effective, with low water activities in the reaction medium favoring better enantioselectivity. nih.gov

Following the enzymatic reaction, the esterified enantiomer and the unreacted enantiomeric acid can be separated. If the enzyme is selective for the (S)-enantiomer, the resulting product is (S)-ibuprofen ester, which can then be hydrolyzed back to the desired (S)-ibuprofen (dexibuprofen). google.com Conversely, if the enzyme selectively esterifies the (R)-enantiomer, the unreacted (S)-ibuprofen can be recovered with high optical purity.

Table 2: Research Findings on Enantioselective Biotransformation of Ibuprofen

Enzyme SourceReaction TypeKey FindingsSource(s)
Candida antarctica (Novozym® 435) Esterification with dodecanolLow water activities enhance enantioselectivity. nih.gov
Candida rugosa Esterification with n-butanolAchieved 41.9% racemate conversion and an enantioselectivity value (E-value) of 112 with 0.1% v/v water added. scielo.br
Aspergillus niger Esterification with 1-propanolDemonstrated an E-value of 4.8 for ibuprofen, achieving a 19.9% enantiomeric excess of (S)-ibuprofen at 25% conversion. scielo.br
Yarrowia lipolytica Esterification with ethanolStereoselectivity (E-value) of 47.22 was achieved. google.com
Nocardia sp. NRRL 5646 Reduction of carboxylic acidR-enantioselective reduction of ibuprofen to ibuprofenol, resulting in an enantiomeric excess of 61.2% for the alcohol product. asm.org

Pre Clinical Pharmacokinetic Dynamics and Metabolic Fate

Absorption and Distribution Mechanisms in Pre-clinical Models

Dexibuprofen, the S(+)-enantiomer of ibuprofen (B1674241), is readily absorbed following oral administration, primarily from the small intestine. medex.com.bd Preclinical studies indicate that the lysine (B10760008) salt of ibuprofen enhances its aqueous solubility compared to the free acid form. abidipharma.cominnovareacademics.in This improved solubility contributes to a more rapid absorption from the gastrointestinal tract. abidipharma.com In fact, studies comparing ibuprofen lysine to ibuprofen free acid have demonstrated a significantly shorter time to reach peak plasma concentrations (tmax) with the lysine salt formulation. abidipharma.com

Once absorbed, dexibuprofen is extensively bound to plasma proteins, with estimates suggesting approximately 99% binding. medex.com.bdnih.gov This high degree of protein binding influences its distribution throughout the body. The volume of distribution is relatively small, indicating that the drug is primarily confined to the plasma and extracellular fluids. drugbank.com Preclinical data on the distribution of ibuprofen in various tissues is limited, but it is understood to distribute into synovial fluid, which is relevant to its anti-inflammatory effects in joints.

Metabolic Pathways and Enzyme Systems

The metabolism of dexibuprofen is a complex process occurring predominantly in the liver, leading to the formation of pharmacologically inactive metabolites that are subsequently excreted. medex.com.bdtaylorandfrancis.com The primary metabolic transformations involve oxidation and conjugation reactions.

Cytochrome P450 Enzyme Involvement (e.g., CYP2C9)

The initial oxidative metabolism of dexibuprofen is primarily mediated by the cytochrome P450 (CYP) enzyme system. pharmgkb.org Specifically, CYP2C9 is the major enzyme responsible for the metabolism of the S-enantiomer (dexibuprofen). pharmgkb.orgcapes.gov.br Genetic variations in the CYP2C9 gene can lead to interindividual differences in the rate of dexibuprofen metabolism. srce.hrnih.gov While CYP2C9 is the principal enzyme, other CYP isoforms such as CYP2C8 may also play a minor role. capes.gov.brnih.gov

Identification of Hydroxylated and Carboxylated Metabolites

Phase I metabolism of dexibuprofen results in the formation of several hydroxylated and carboxylated metabolites. drugbank.comtaylorandfrancis.com The main oxidative pathways involve the hydroxylation of the isobutyl side chain, leading to the formation of 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen. pharmgkb.orgcapes.gov.br Further oxidation of these hydroxylated metabolites can produce carboxy-ibuprofen. pharmgkb.org These metabolites are considered to be pharmacologically inactive. taylorandfrancis.compharmgkb.org

Glucuronidation Processes

Following Phase I oxidation, dexibuprofen and its metabolites can undergo Phase II conjugation reactions, with glucuronidation being the most significant pathway. pharmgkb.orgjove.comwikipedia.org This process involves the attachment of glucuronic acid to the carboxyl group of ibuprofen, forming an ibuprofen acyl glucuronide. hmdb.caontosight.ai This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver. jove.comwikipedia.org Glucuronidation significantly increases the water solubility of the drug and its metabolites, facilitating their elimination from the body, mainly through the urine. wikipedia.orghmdb.ca The resulting glucuronide conjugates are generally inactive. jove.com

Enantiomeric Interconversion and Stereospecific Pharmacokinetics

Ibuprofen is typically administered as a racemic mixture of the (R)- and (S)-enantiomers. nih.gov However, only the (S)-enantiomer, dexibuprofen, possesses significant pharmacological activity. taylorandfrancis.comfda.gov A key aspect of ibuprofen's pharmacokinetics is the unidirectional metabolic inversion of the inactive (R)-enantiomer to the active (S)-enantiomer in vivo. drugbank.comnih.govacs.org

Alpha-Methylacyl-CoA Racemase Activity and (R)- to (S)-Enantiomer Conversion

Interactive Data Table: Key Pharmacokinetic Parameters of Ibuprofen in Preclinical Models

ParameterValueSpecies/ModelReference
Absorption
tmax (Ibuprofen Lysine)45 minHuman Volunteers abidipharma.com
Bioavailability~102.7%Human Volunteers abidipharma.com
Distribution
Protein Binding~99%Human medex.com.bdnih.gov
Metabolism
Primary EnzymeCYP2C9Human pharmgkb.orgcapes.gov.br
Major Metabolites2-hydroxy-ibuprofen, 3-hydroxy-ibuprofen, carboxy-ibuprofenHuman pharmgkb.org
Elimination
Primary RouteUrine (as metabolites)Human medex.com.bdtaylorandfrancis.com
Enantiomeric Inversion
Conversion of (R)- to (S)-~50-65%Human drugbank.compharmgkb.org
Key EnzymeAlpha-methylacyl-CoA racemase (AMACR)Human rsc.orgnih.gov

Dexibuprofen is the S(+)-enantiomer of ibuprofen and is responsible for the majority of the anti-inflammatory effects observed with racemic ibuprofen. scielo.br The lysine salt of dexibuprofen enhances the solubility of the compound. ijpcbs.com Following oral administration, dexibuprofen lysine rapidly dissociates into dexibuprofen (the active moiety) and lysine. medicines.org.uk Lysine itself does not possess any recognized pharmacological activity in this context. medicines.org.uk

The metabolism of dexibuprofen, which is essentially the metabolism of the S-enantiomer of ibuprofen, primarily occurs in the liver. medicines.org.uk The main metabolic pathways involve hydroxylation, carboxylation, and conjugation. medicines.org.uk The cytochrome P450 enzyme system, specifically isoforms CYP2C8 and CYP2C9, are instrumental in the metabolism of both enantiomers of ibuprofen. nih.gov CYP2C9 is the predominant enzyme responsible for the 2- and 3-hydroxylations of both R-(-) and S-(+)-ibuprofen, accounting for the bulk of its metabolism. nih.gov

These metabolic processes result in the formation of pharmacologically inactive metabolites, which are primarily eliminated through the kidneys. medicines.org.uk Over 90% of the administered dose is excreted in the urine as metabolites or their conjugates. medicines.org.ukdrugbank.com A smaller portion is eliminated via the bile. medicines.org.uk The elimination half-life in healthy individuals is typically between 1.8 and 3.5 hours. ijpcbs.commedicines.org.uk

Molecular Biology of Epimerization Pathways

The conversion of the inactive R-(-)-ibuprofen to the active S-(+)-ibuprofen is a well-documented metabolic process known as epimerization. nih.gov This unidirectional chiral inversion is a critical aspect of ibuprofen's pharmacology. The process is initiated by the enzyme acyl-CoA synthetase, which converts R-(-)-ibuprofen into its corresponding thioester, (-)-R-ibuprofen-CoA. scielo.brwikipedia.org

The key enzyme in the subsequent step is alpha-methylacyl-CoA racemase, which facilitates the epimerization of (-)-R-ibuprofen-CoA to (+)-S-ibuprofen-CoA. wikipedia.org Finally, a hydrolase converts (+)-S-ibuprofen-CoA to the active S-(+)-enantiomer. wikipedia.org This enzymatic cascade ensures that a significant portion of the administered inactive enantiomer is converted to the therapeutically active form.

Research has led to the molecular cloning and expression of the 2-arylpropionyl-CoA epimerase from rat liver. nih.gov The identification and sequencing of the cDNA clone for this enzyme have provided significant insights into its structure and function. nih.gov Interestingly, the rat epimerase shows significant amino acid sequence similarity to carnitine dehydratases found in other species, suggesting a potential role for this enzyme in lipid metabolism beyond its function in drug transformation. nih.gov

Protein Binding Characteristics in Biological Systems

Dexibuprofen, like ibuprofen, is highly bound to plasma proteins, with binding reported to be over 99%. ijpcbs.com This extensive protein binding has implications for its distribution and potential for drug-drug interactions. The primary binding site for ibuprofen on human serum albumin is Sudlow's site II. mdpi.com

The high degree of protein binding means that only a small fraction of the drug is free in the plasma to exert its pharmacological effect and to be cleared from the body. Because of its high affinity for albumin, ibuprofen can act as a displacer for other protein-bound substances. For instance, it has been shown to increase the free fraction of protein-bound uremic toxins in patients on hemodialysis, which may enhance their removal. mdpi.com

Pharmacodynamic Mechanisms: Molecular and Cellular Interactions

Cyclooxygenase Isoform Inhibition Profiles

Dexibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective and reversible inhibition of the two primary cyclooxygenase (COX) isoforms: COX-1 and COX-2. ncats.iopharmgkb.orgncats.io These enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various prostanoids involved in physiological and pathophysiological processes. pharmgkb.orgnih.gov

Dexibuprofen acts as a potent inhibitor of the COX-1 isoform. ncats.iomedchemexpress.com The COX-1 enzyme is constitutively expressed in most tissues and is considered a "housekeeping" enzyme, playing a role in maintaining normal physiological functions. patsnap.comaafp.org It is involved in processes such as protecting the stomach lining and maintaining kidney function. patsnap.compatsnap.com The inhibition of COX-1 by dexibuprofen is responsible for reducing the synthesis of prostaglandins (B1171923) that protect the gastric mucosa and for inhibiting the formation of thromboxane (B8750289) A2 in platelets. aafp.orgdrugbank.comnps.org.au While essential for its effect on platelet aggregation, the inhibition of COX-1 in the gastrointestinal tract is also associated with some of the unwanted side effects of NSAIDs. wikipedia.orgncats.iodrugbank.com

The therapeutic anti-inflammatory and analgesic effects of dexibuprofen are primarily attributed to its inhibition of the COX-2 isoform. wikipedia.orgdrugbank.com Unlike COX-1, the COX-2 enzyme is primarily induced during inflammatory responses by stimuli such as cytokines and endotoxins. patsnap.comnih.gov It is responsible for the synthesis of prostaglandins at the site of inflammation, which are key mediators of pain, swelling, and fever. patsnap.comdrugbank.com By inhibiting COX-2, dexibuprofen effectively reduces the production of these inflammatory prostaglandins, thereby alleviating the symptoms of inflammation. patsnap.comwikipedia.orgdrugbank.com

Interactive Data Table: In Vitro Inhibitory Activity of Ibuprofen (B1674241) Enantiomers on COX Isoforms

This table summarizes the 50% inhibitory concentrations (IC50) for S-ibuprofen (dexibuprofen) and R-ibuprofen against COX-1 and COX-2 from a human whole-blood assay.

EnantiomerTarget IsoformIC50 (μmol/L)
S-Ibuprofen (Dexibuprofen) COX-12.1
S-Ibuprofen (Dexibuprofen) COX-21.6
R-Ibuprofen COX-134.9
R-Ibuprofen COX-2>250
Data sourced from an in-vitro human whole-blood assay. nih.gov

Ibuprofen is administered as a racemic mixture of two enantiomers, S(+)-ibuprofen (dexibuprofen) and R(-)-ibuprofen. wikipedia.org However, the pharmacological activity resides almost exclusively with the S(+)-enantiomer. efsm.onlinenih.gov Comparative studies have consistently demonstrated that dexibuprofen is a significantly more potent inhibitor of COX enzymes than its R(-)-counterpart. pharmgkb.orgnih.gov

In an in-vitro human whole-blood assay, S-ibuprofen demonstrated comparable inhibitory activity against both COX-1 and COX-2. nih.gov In contrast, R-ibuprofen was found to be approximately 15-fold less potent as a COX-1 inhibitor and showed no significant inhibition of COX-2 at clinically relevant concentrations. nih.govnih.gov Some research indicates that R(-)-ibuprofen is only about 1/28th as potent as S(+)-ibuprofen in inhibiting cyclooxygenase. researchgate.net Consequently, dexibuprofen is considered the active isomer responsible for the therapeutic effects of ibuprofen. efsm.onlinemedkoo.com

Non-selective Inhibition of Cyclooxygenase-2 (COX-2)

Modulation of Eicosanoid Biosynthesis

The therapeutic efficacy of dexibuprofen lysine (B10760008) is rooted in its ability to modulate the biosynthesis of eicosanoids, a family of signaling molecules derived from fatty acids like arachidonic acid. pharmgkb.org By inhibiting COX enzymes, dexibuprofen directly interferes with the production of key eicosanoids, namely prostaglandins and thromboxanes. drugbank.com

The primary mechanism of dexibuprofen is the inhibition of the arachidonic acid pathway. patsnap.compharmgkb.org When tissues are injured, phospholipase enzymes release arachidonic acid from cell membranes. pharmgkb.org The COX enzymes then catalyze the first committed step in prostanoid synthesis by converting arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2). wikipedia.orgpharmgkb.orgnih.gov PGH2 is subsequently converted by tissue-specific synthases into various prostaglandins, including PGE2, PGD2, PGF2α, and PGI2 (prostacyclin). pharmgkb.orgnih.gov These prostaglandins are potent mediators of inflammation, pain, and fever. patsnap.comdrugs.com Dexibuprofen's inhibition of COX-1 and COX-2 blocks this conversion, leading to a significant reduction in prostaglandin synthesis and thus a dampening of the inflammatory response and pain signaling. pharmgkb.orgdrugs.commdpi.com

In addition to prostaglandins, the arachidonic acid pathway also leads to the production of thromboxane A2 (TxA2), primarily through the action of COX-1 in platelets. pharmgkb.orgnps.org.aunews-medical.net Thromboxane A2 is a powerful mediator that promotes platelet aggregation and vasoconstriction, crucial steps in the formation of blood clots. nps.org.aunews-medical.net As a non-selective COX inhibitor, dexibuprofen blocks the COX-1 enzyme in platelets, thereby inhibiting the synthesis of thromboxane A2. news-medical.netbmj.com This action results in a reversible decrease in platelet aggregation. bmj.comgeneesmiddeleninformatiebank.nl This effect is temporary and dependent on the concentration of the drug in the blood, distinguishing it from the irreversible inhibition caused by aspirin. bmj.com

Inhibition of Prostaglandin Synthesis via Arachidonic Acid Pathway

Advanced Molecular Interaction Studies

The exploration of dexibuprofen lysine's interactions at a molecular level provides crucial insights into its pharmacodynamic profile. Through computational modeling and experimental techniques, researchers can elucidate the specific binding affinities and dynamic behaviors that underpin its therapeutic effects.

Molecular Dynamic Simulation Studies

Molecular dynamic (MD) simulations offer a powerful tool to study the time-dependent behavior of molecular systems, providing a more dynamic picture than static docking models. Such simulations have been applied to dexibuprofen-antioxidant mutual prodrugs to evaluate their stability and interaction patterns. medkoo.com These studies contribute to a deeper understanding of how dexibuprofen and its prodrugs behave in a simulated biological environment, which is essential for predicting their in vivo performance. medkoo.com

Lysine Reactivity Profiling in Human Serum Albumin Interactions

The interaction between drugs and human serum albumin (HSA) is a critical determinant of their pharmacokinetic and pharmacodynamic properties. The lysine salt of dexibuprofen enhances its solubility, which can influence its binding characteristics with plasma proteins like HSA. The covalent modification of biological molecules, including the binding of drugs to albumin, can create a drug reservoir in the bloodstream, extending the drug's half-life. googleapis.com While specific lysine reactivity profiling for this compound's interaction with HSA is a complex area, the principles of drug-protein binding are well-established. Prodrug strategies often leverage the reactivity of specific amino acid residues on albumin to achieve sustained release. googleapis.com

Cellular and Subcellular Effects

The impact of this compound extends to the cellular level, where it can modulate fundamental processes such as cell growth and the formation of new blood vessels.

Inhibition of Cell Proliferation

Research has demonstrated that ibuprofen lysine can inhibit the proliferation of cancer cells. In studies using adenocarcinoma gastric cell lines (AGS), ibuprofen lysine was found to inhibit cell viability. chemsrc.com This effect is concentration-dependent, with notable inhibition observed at various concentrations over 24 and 48-hour periods. chemsrc.com The mechanism behind this inhibition involves the downregulation of genes associated with cell proliferation, such as PCNA. chemsrc.com

Cell LineConcentration (µM)Incubation Time (h)IC50 (µM) - Trypan BlueIC50 (µM) - Neutral Red
AGS100-100024630456
AGS100-100048549408

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions like cancer. Ibuprofen lysine has been shown to modulate angiogenesis. chemsrc.comtargetmol.com In studies on AGS cells, treatment with ibuprofen lysine led to a downregulation of Vascular Endothelial Growth Factor A (VEGF-A), a key signaling protein that stimulates angiogenesis. chemsrc.com This suggests that part of the anti-cancer activity of ibuprofen lysine may be attributed to its ability to interfere with the blood supply to tumors. chemsrc.com

Induction of Cell Apoptosis

This compound, a salt of the S(+)-enantiomer of ibuprofen, has been observed to induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cell lines. medchemexpress.comimmunomart.comfrontiersin.org This pro-apoptotic activity is a key area of research for its potential anti-cancer applications. nih.govsci-hub.se The mechanisms underlying this effect are multifaceted and involve the regulation of several key genes and proteins that control the apoptotic cascade.

Research has demonstrated that ibuprofen L-lysine (B1673455) can inhibit the proliferation of cancer cells and trigger apoptosis. medchemexpress.comimmunomart.com In studies using adenocarcinoma gastric cells (AGS), treatment with ibuprofen L-lysine led to significant changes in the expression of genes that govern cell survival and death. medchemexpress.com Specifically, it was found to upregulate the expression of pro-apoptotic genes like p53 and Bax, while simultaneously downregulating the transcription of the anti-apoptotic gene Bcl2. medchemexpress.com The p53 protein is a well-known tumor suppressor that can initiate apoptosis in response to cellular stress, and Bax is a crucial protein in the mitochondrial pathway of apoptosis. Conversely, Bcl2 functions to prevent apoptosis. The modulation of these genes by ibuprofen L-lysine shifts the cellular balance towards cell death.

Further investigation into its molecular interactions shows that ibuprofen L-lysine also affects other signaling pathways related to cell survival. For instance, it has been shown to downregulate the transcription of Akt, a key protein in a major cell survival pathway, as well as VEGF-A and PCNA, which are involved in angiogenesis and cell proliferation, respectively. medchemexpress.com By inhibiting these survival signals, this compound further contributes to an environment that favors apoptosis. Some conjugates of dexibuprofen have also shown selectivity for cancer cells, influencing the cell cycle and effectively inducing apoptosis. nih.gov

Cell LineTreatmentKey Molecular Effects on ApoptosisResearch Finding
AGS (Adenocarcinoma gastric cell line)Ibuprofen L-lysine (500 μM, 48 h)Upregulates p53 and Bax gene expression. medchemexpress.comInduces apoptosis and inhibits cell proliferation. medchemexpress.com
AGS (Adenocarcinoma gastric cell line)Ibuprofen L-lysine (500 μM, 48 h)Downregulates Bcl2, Akt, VEGF-A, and PCNA gene expression. medchemexpress.comInhibits key cell survival and proliferation pathways. medchemexpress.com
MCF-7 and MDA-MB-231 (Breast cancer cells)Ibuprofen L-lysine (500 μM, 24 h)Enhances UV-induced cell death. medchemexpress.comPotentiates cell death through a photosensitization process. medchemexpress.com

Influence on Microtubule Dynamics and Intracellular Transport

Beyond its effects on apoptosis, this compound has been shown to influence the cytoskeleton, specifically by modulating microtubule dynamics and associated intracellular transport processes. medchemexpress.comimmunomart.com Microtubules are dynamic polymers essential for cell structure, division, and the transport of organelles and vesicles within the cell. editricesapienza.itphysiology.org

In the context of cystic fibrosis (CF) research, ibuprofen L-lysine has demonstrated significant effects on correcting cellular defects related to microtubule function. medchemexpress.com Studies on CF cell models and primary CF nasal epithelial cells have shown that treatment with ibuprofen L-lysine restores microtubule reformation. medchemexpress.com In CF cells, microtubule dynamics are often altered, leading to impaired intracellular transport. nih.gov Ibuprofen L-lysine treatment has been found to induce the extension of microtubules to the cell periphery and restore microtubule-dependent intracellular cholesterol transport. medchemexpress.com

The mechanism appears to be related to the rate of microtubule formation rather than post-translational modifications like acetylation. nih.gov While microtubule acetylation is an important modification for stabilizing microtubules and facilitating motor protein binding, studies have shown that ibuprofen treatment does not have a significant impact on the levels of acetylated tubulin. physiology.orgnih.gov This suggests that this compound likely influences other pathways that regulate microtubule polymerization directly. nih.gov The restoration of a functional microtubule network is crucial for normalizing cellular processes, including protein trafficking and the regulation of inflammatory responses. medchemexpress.comnih.gov

Cell ModelTreatmentEffect on Microtubule DynamicsResearch Finding
Cystic Fibrosis (CF) cell modelsIbuprofen L-lysine (500 μM, 24 h)Restores microtubule reformation and induces extension to the cell periphery. medchemexpress.comCorrects defects in microtubule organization seen in CF cells. medchemexpress.com
Primary CF nasal epithelial cellsIbuprofen L-lysine (500 μM, 24 h)Restores microtubule-dependent intracellular cholesterol transport. medchemexpress.comNormalizes critical intracellular transport pathways. medchemexpress.com
S9 and IB3 cells (Control and CF-model)Ibuprofen (500 μM, 24 h)No significant impact on microtubule acetylation. nih.govThe mechanism of action is likely independent of tubulin acetylation. nih.gov

Biopharmaceutical Characterization and Solubility Enhancement Strategies

Biopharmaceutical Classification System (BCS) Classification and Implications

Dexibuprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug. ijpcbs.comresearchgate.neteuropeanpharmaceuticalreview.com This classification is designated for drug substances that exhibit high permeability but low aqueous solubility. ijpcbs.comnih.gov The solubility of dexibuprofen is notably pH-dependent; it is practically insoluble in acidic environments but its solubility increases as the pH rises. ijpcbs.comrdd.edu.iq Specifically, it is described as sparingly soluble in a pH 7.2 buffer, slightly soluble at pH 6.8, and very slightly soluble at a pH of 4.5. google.com

The primary implication of its BCS Class II status is that the oral absorption of dexibuprofen is often limited by its dissolution rate. europeanpharmaceuticalreview.com For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first be dissolved in the gastrointestinal fluids. Due to its low solubility, the rate at which dexibuprofen dissolves can be slow, which in turn can delay the onset of its therapeutic action and may lead to incomplete absorption. google.com Therefore, enhancing the solubility and dissolution rate of dexibuprofen is a critical objective in formulation development to ensure consistent and optimal bioavailability. europeanpharmaceuticalreview.com The observed in vitro-in vivo correlation (IVIVC) for dexibuprofen, where a direct relationship exists between its dissolution characteristics and its rate of absorption, further supports its assignment to BCS Class II. ijpcbs.com

Analysis of Intrinsic Dissolution Rates

The intrinsic dissolution rate (IDR) is a key parameter that characterizes the dissolution speed of a pure drug substance under constant surface area conditions. Dexibuprofen exhibits a low intrinsic dissolution rate, a characteristic that presents significant challenges for pharmaceutical formulators. google.com This low IDR is attributed to factors such as a very small specific surface area and the tendency of the drug particles to form a gel-like layer when they come into contact with the dissolution medium, which can hinder further dissolution. google.com

Studies have shown that the dissolution of dexibuprofen can be incomplete. For instance, the intrinsic dissolution profile of dexibuprofen particles of varying mean sizes (100, 250, 400, and 500 microns) demonstrated incomplete dissolution, with only about 54%, 47%, 40%, and 15% of the drug dissolving, respectively. google.com This behavior underscores the rate-limiting nature of its dissolution in the absorption process. Improving the IDR is crucial, as poor solubility and a low intrinsic dissolution rate in the pH conditions of the upper gastrointestinal tract can result in inadequate absorption and consequently, diminished plasma levels and therapeutic effect. google.comnih.govmdpi.com

**5.3. Formulation Strategies for Enhanced Aqueous Solubility and Dissolution

Given the challenges posed by its low solubility and dissolution rate, various formulation strategies are employed to enhance the biopharmaceutical performance of dexibuprofen. These strategies primarily focus on modifying the physicochemical properties of the drug to increase its interaction with aqueous media.

One of the most effective and widely used approaches to improve the solubility of acidic drugs like dexibuprofen is through salt formation. europeanpharmaceuticalreview.comrsc.org By reacting the acidic drug with a base, a salt is formed that often possesses significantly higher aqueous solubility and a faster dissolution rate compared to the parent acid.

The use of basic amino acids, such as lysine (B10760008), as counter-ions has proven to be a particularly advantageous strategy. rdd.edu.iq Dexibuprofen lysine, the salt formed between dexibuprofen and the amino acid L-lysine (B1673455), demonstrates enhanced solubility in water and gastric solutions. ijpcbs.comgoogle.com This improvement is attributed to the ionic nature of the salt and the hydrophilic character of the lysine molecule. rsc.org The formation of the lysine salt not only increases the dissolution rate but can also lead to a more rapid achievement of peak plasma concentrations. rsc.org This approach directly addresses the primary limitation of dexibuprofen's BCS Class II characteristics, offering a direct pathway to improved bioavailability. google.commdpi.com Studies have shown that lysine can significantly increase the solubility of ibuprofen (B1674241), with one study reporting a 242-fold increase. rdd.edu.iq

Table 1: Solubility Enhancement of Ibuprofen with Basic Amino Acids

Counter-Ion Fold Increase in Solubility Reference
Lysine 242 rdd.edu.iq
Arginine 1371 rdd.edu.iq

Solid dispersion is a formulation technique where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix at a solid state. umw.edu.pl This approach can enhance solubility and dissolution by reducing particle size to a molecular level, converting the drug from a crystalline to a more soluble amorphous form, and improving the wettability of the drug particles. umw.edu.plresearchgate.net

Binary solid dispersions (BSDs) involve the dispersion of the drug in a single carrier. Mesoporous silica (B1680970), such as Syloid 244FP®, has emerged as a promising carrier due to its large surface area and porous structure, which can accommodate drug molecules and prevent their recrystallization. researchgate.netacs.org

In a study focused on enhancing dexibuprofen's solubility, various BSDs were prepared using the solvent evaporation method with Syloid 244FP® as the carrier. researchgate.net The drug-to-carrier ratio was found to be a critical factor. A 1:1 weight ratio of dexibuprofen to Syloid 244FP® was identified as the optimal BSD formulation, demonstrating a superior solubility profile compared to other ratios. researchgate.net This system works by adsorbing the drug onto the high-surface-area silica, which facilitates amorphization and enhances wettability. researchgate.netdntb.gov.ua

Table 2: Composition of Optimized Dexibuprofen Binary Solid Dispersion (BSD)

Formulation Code Components Weight Ratio Reference
S1 Dexibuprofen : Syloid 244FP® 1 : 1 researchgate.net

To further improve performance, binary systems can be advanced into ternary solid dispersions (TSDs) by incorporating a third component, typically a polymer or a surfactant. researchgate.netnih.gov These third components can offer synergistic effects, such as further inhibiting drug crystallization and enhancing the dissolution of the drug from the carrier matrix. umw.edu.plnih.gov

Building upon the optimized dexibuprofen-silica BSD, TSDs were developed by adding surfactants like Gelucire 48/16® (a polyethylene (B3416737) glycol derivative) and Poloxamer 188® (a non-ionic block copolymer). researchgate.net These surfactants play a crucial role in improving the wettability and solubilization of the drug upon release from the silica pores. researchgate.net The results showed a remarkable enhancement in both solubility and dissolution rate. researchgate.net

The TSD formulation containing Syloid 244FP® with 40% Poloxamer 188® (S23) increased dexibuprofen solubility by 38.02 times in a pH 6.8 buffer. researchgate.net Similarly, the formulation with 40% Gelucire 48/16® (S18) increased solubility 28.23-fold. researchgate.net The dissolution rate was also significantly accelerated, with the TSDs releasing over 90% of the drug within the first 15 minutes, a 2.01-fold increase in the initial 5 minutes compared to the pure drug. researchgate.net This demonstrates the superiority of the ternary system in overcoming the biopharmaceutical limitations of dexibuprofen. researchgate.netresearchgate.net

Table 3: Solubility and Dissolution Enhancement with Dexibuprofen Ternary Solid Dispersions (TSDs)

Formulation Code Composition (Drug:Silica + Surfactant) Solubility Enhancement (fold increase in pH 6.8) Dissolution Increase (fold increase in first 5 min) Reference
S18 Dex:Syloid 244FP® + 40% Gelucire 48/16® 28.23 1.99 researchgate.net
S23 Dex:Syloid 244FP® + 40% Poloxamer 188® 38.02 2.01 researchgate.net

Advanced Drug Delivery Systems Research and Development

Polymeric Micellar Systems for Oral Delivery Enhancement

Polymeric micelles are nanosized, core-shell structures formed from the self-assembly of amphiphilic block copolymers in an aqueous solution. nih.govresearchgate.net They are highly effective at encapsulating poorly water-soluble drugs like dexibuprofen in their hydrophobic core, thereby enhancing solubility and oral bioavailability. researchgate.netnih.govtandfonline.com The hydrophilic shell, often made of polyethylene (B3416737) glycol (PEG), minimizes nonspecific interactions with blood components, prolonging circulation time. nih.gov

Research has demonstrated that incorporating dexibuprofen into polymeric micelles can significantly improve its pharmacokinetic profile. nih.govtandfonline.com A study utilizing Pluronic® F127 and P123 to formulate dexibuprofen micelles via a thin-film hydration technique showed a marked increase in bioavailability. nih.govtandfonline.com The resulting micelles successfully transformed into tablets, which, when tested, exhibited superior performance compared to conventional commercial tablets. nih.govtandfonline.com Specifically, the micellar formulation (TF5) showed a relative bioavailability of 160.15%, indicating a significant enhancement in oral drug delivery. nih.govtandfonline.comresearchgate.net

The effectiveness of these systems is attributed to their ability to increase the drug's solubility and protect it from the harsh environment of the gastrointestinal tract. researchgate.netresearchgate.net

Table 1: Characteristics of Dexibuprofen-Loaded Polymeric Micelles

Formulation CodePolymer Composition (Dexibuprofen:Pluronic F127)Drug Loading (%)Entrapment Efficiency (%)Particle Size (nm)
F11:19.8 ± 0.2198.2 ± 1.1525.4 ± 1.3
F21:28.5 ± 0.1897.5 ± 1.0830.1 ± 1.8
F31:56.2 ± 0.1595.3 ± 1.0242.7 ± 2.1
F41:104.1 ± 0.1192.1 ± 0.9755.9 ± 2.5
Data derived from studies on dexibuprofen and Pluronic® polymers. nih.govtandfonline.com

Natural Polysaccharide Hydrogel-Based Microbeads for Sustained Release

Natural polysaccharides are widely explored for creating hydrogel-based drug delivery systems due to their biocompatibility, biodegradability, and low cost. researchgate.netnih.govmdpi.com For drugs like dexibuprofen, which has a short biological half-life, encapsulating it within polysaccharide microbeads can provide a sustained-release profile, reducing dosing frequency and improving patient compliance. researchgate.netresearchgate.net

Ionotropic Gelation Methodologies

Ionotropic gelation is a simple and effective method for preparing polysaccharide-based microbeads. researchgate.netmdpi.com This technique involves the cross-linking of a polyelectrolyte (like sodium alginate) upon interaction with a counter-ion (typically a divalent cation such as calcium chloride). researchgate.netdoi.org The polymer chains form a three-dimensional "egg-crate" structure, entrapping the drug within the resulting gel matrix. doi.org This method is performed in mild conditions, which is advantageous for preserving the stability of the encapsulated drug. acs.org The characteristics of the microbeads, such as size and drug entrapment, can be controlled by varying the concentration of the polymer and the cross-linking agent. researchgate.net

Use of Sodium Alginate, Guar (B607891) Gum, Chitosan (B1678972), and Pectin (B1162225)

A variety of natural polysaccharides have been used to create sustained-release microbeads for dexibuprofen. researchgate.net A key study investigated the use of sodium alginate in combination with other natural polymers like guar gum, chitosan, and pectin to modify the drug's release profile. researchgate.net

The research found that microbeads prepared using these combinations could successfully prolong the release of dexibuprofen. researchgate.net Drug entrapment efficiencies were high, ranging from 70.4% to 95.2%. researchgate.net The in-vitro release studies, conducted in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 7.2), showed that microbeads coated with chitosan and guar gum provided an optimal sustained release. researchgate.net The release kinetics followed a zero-order model, indicating a constant drug release rate, which is ideal for maintaining therapeutic drug levels. researchgate.net

Table 2: Performance of Dexibuprofen-Loaded Polysaccharide Microbeads

Formulation CodePolymer CombinationDrug Entrapment Efficiency (%)Cumulative Drug Release at 10h (pH 7.2)
F5Sodium Alginate + Guar Gum85.6 ± 1.04~75%
F7Sodium Alginate + Chitosan92.3 ± 1.12~70%
F9Sodium Alginate + Pectin78.2 ± 0.98~85%
Data adapted from in-vitro release profiles of dexibuprofen microbeads. researchgate.netresearchgate.net

Dendrimer and Dendron-Based Carrier Platforms

Dendrimers are highly branched, three-dimensional macromolecules with a well-defined architecture, making them promising carriers for drug delivery. mdpi.comajprd.com Their unique structure includes a central core, interior branches, and a high density of functional surface groups. ajprd.comsemanticscholar.org This allows for the encapsulation of drug molecules within the interior voids or their covalent attachment to the surface. ajprd.comnih.gov Dendrimers can improve drug solubility, stability, and cellular uptake. mdpi.comajprd.com

Lysine (B10760008) Dendrons in Carrier System Design

Lysine-based dendrons are of particular interest in drug delivery due to their biocompatibility and biodegradability. mdpi.comscispace.comasianjpr.com The lysine monomer, with its multiple functional groups, serves as an excellent building block for creating branched structures. semanticscholar.orgscispace.com These dendrons can be synthesized to carry non-steroidal anti-inflammatory drugs (NSAIDs). colab.wsresearchgate.net For instance, dendrimer-ibuprofen complexes have been shown to enter cells more rapidly than the drug alone, suggesting that dendrimers can efficiently transport their cargo into cells. ajprd.comnih.gov The conjugation of NSAIDs like naproxen (B1676952) and mefenamic acid to lysine-based dendrimers has also been explored, demonstrating the versatility of these carriers. colab.wsresearchgate.net While direct research conjugating dexibuprofen lysine to lysine dendrons is limited, the principles established with other NSAIDs provide a strong foundation for future development.

Functionalization with Targeting Ligands (e.g., ApoE-derived peptide)

A significant advantage of dendrimer-based systems is the ability to functionalize their surface with targeting ligands to direct the drug to specific cells or tissues. nih.govnih.gov One promising strategy for brain delivery involves the use of peptides derived from Apolipoprotein E (ApoE). nih.govnih.gov The ApoE peptide (specifically the 141-150 amino acid sequence) is recognized by low-density lipoprotein receptors (LDLR), which are highly expressed on the blood-brain barrier (BBB). mdpi.com

By attaching an ApoE-derived peptide to a dendron carrier, the entire conjugate can be transported across the BBB via receptor-mediated transcytosis. nih.govnih.govmdpi.com Studies have successfully demonstrated that functionalizing lysine dendrons with an ApoE-derived peptide significantly enhances their uptake by brain endothelial cells. nih.govnih.gov This approach has been investigated for delivering NSAIDs like flurbiprofen (B1673479) across the BBB for potential Alzheimer's disease treatment. nih.govmdpi.com This targeted delivery mechanism could be adapted for this compound to treat neuro-inflammatory conditions, leveraging the carrier to overcome biological barriers and deliver the therapeutic agent directly to the site of action. nih.govnih.gov

Organogelator Systems for Drug Encapsulation and Release

Organogels are three-dimensional, semi-solid systems in which an organic liquid is immobilized by a network of self-assembled, low-molecular-weight organogelators. These systems have garnered significant interest in drug delivery due to their potential for controlled release and biocompatibility.

l-Lysine-Based Organogelators Synthesis and Characterization

Amino acids, being endogenous and biocompatible, are excellent starting materials for the synthesis of organogelators. nih.govacs.org L-lysine (B1673455), with its two amino groups, provides a versatile scaffold for creating these gel-forming molecules. nitrkl.ac.in

The synthesis of l-lysine-based organogelators often involves the acylation of the amino groups with fatty acid chlorides, a process known as the Schotten-Baumann reaction. mdpi.comtandfonline.com For instance, four Nα, Nε-diacyl-l-lysine gelators were synthesized using octanoyl chloride, decanoyl chloride, lauroyl chloride, and myristoyl chloride. mdpi.com In another study, three new l-lysine-based organogelators, bis(N²-alkanoyl-N⁶-l-lysyl ethylester)oxalylamides, were synthesized using lauroyl, myristoyl, and palmitoyl (B13399708) chlorides. nih.govnih.gov These synthetic routes are generally straightforward and result in high yields of the desired gelator molecules. nih.govacs.org

Characterization of these synthesized gelators is performed using various analytical techniques. Fourier transform infrared (FTIR) spectroscopy is crucial for confirming the chemical structure and revealing the presence of intermolecular hydrogen bonds, which are fundamental to the self-assembly and gelation process. nih.govnih.gov Nuclear magnetic resonance (NMR) and mass spectrometry are also employed to fully elucidate the molecular structure. acs.org The gelation ability is then tested in a range of biocompatible organic solvents, often those used in the cosmetic and pharmaceutical industries, such as fatty acid esters, liquid paraffin (B1166041), 1-decanol, and 1,2-propanediol. nih.govnih.gov

The self-assembly of these l-lysine-based molecules into a three-dimensional network entraps the solvent, leading to the formation of the organogel. This process is driven by non-covalent interactions, primarily hydrogen bonding and van der Waals forces. mdpi.com The resulting gels are often characterized by their rheological properties, which confirm the formation of a stable gel network where the storage modulus (G′) is greater than the loss modulus (G″). nih.govmdpi.com

Impact of Alkanoyl Chain Length and Solvent on Gel Properties

The properties of l-lysine-based organogels are significantly influenced by both the chemical structure of the gelator, specifically the length of the alkanoyl chains, and the nature of the solvent used.

Alkanoyl Chain Length: The length of the fatty acid chains attached to the l-lysine core plays a critical role in the gelation process. Research has shown that as the acyl carbon-chain length of Nα, Nε-diacyl-l-lysine gelators increases, the minimum gelation concentration (MGC) also tends to increase. mdpi.com This is because longer chains enhance hydrophobic interactions (van der Waals forces), which must be balanced with hydrogen bonding for effective gelation. mdpi.com The morphology of the resulting xerogels (dried gels) is also affected by the alkanoyl chain length, as observed through scanning electron microscopy (SEM). nih.govnih.govacs.org Different chain lengths can lead to varied self-assembly patterns, such as cross-linked and entangled fibrous networks. nih.gov

Solvent: The choice of solvent is equally important in determining the properties of the organogel. The polarity and hydrogen-bonding capability of the solvent can interfere with or promote the hydrogen bonds between gelator molecules, which are essential for forming the gel network. nih.govacs.org For example, the morphology of xerogels can differ significantly when the same gelator is used with different solvents, like liquid paraffin versus 1-decanol. nih.gov This is attributed to different hydrogen-bond patterns in various solvents. nih.gov The thermal stability of the gels, indicated by the gel-sol transition temperature (Tgel), is also solvent-dependent. acs.org There appears to be a critical balance between the polarity of the solvent and the hydrophilicity of the gelator that governs the thermal stability of the gels. acs.org The ability of a solvent to act as a hydrogen bond donor or acceptor can qualitatively explain the resulting gel properties. mdpi.com

The interplay between the gelator's structure and the solvent's properties allows for the fine-tuning of the organogel's characteristics, which is crucial for its application in drug delivery. For instance, the release rate of an entrapped drug can be controlled by selecting the appropriate gelator-solvent combination. nih.govnih.gov

Table 1: Impact of Alkanoyl Chain Length and Solvent on Gel Properties

Parameter Effect of Increasing Alkanoyl Chain Length Effect of Solvent Properties Supporting Evidence
Minimum Gelation Concentration (MGC) Tends to increase Varies depending on solvent-gelator interactions The MGC of Nα, Nε-diacyl-l-lysines increased with longer acyl chains. mdpi.com
Gel Morphology Influences the self-assembled network structure (e.g., cross-linking, fiber entanglement) Significantly alters the morphology of xerogels SEM images showed different morphological patterns based on both alkanoyl chain length and the solvent used. nih.govnih.govacs.org
Thermal Stability (Tgel) Can affect thermal stability A balance between solvent polarity and gelator hydrophilicity is critical Tgel is dependent on the specific gelator-solvent combination. acs.org
Drug Release Rate Can be modulated Can be tuned by the choice of solvent The release of a drug can be fine-tuned by the correct choice of gelator–solvent combination. nih.govnih.gov

Novel Formulations for Targeted or Modified Release

The development of novel formulations for this compound is aimed at optimizing its therapeutic efficacy by modifying its release profile. Strategies include enhancing its dissolution rate for rapid onset of action and developing systems for sustained or targeted delivery.

Extrudate Formulations for Rapid Dissolution

Hot-melt extrusion (HME) is a solvent-free manufacturing process that has gained significant traction in the pharmaceutical industry for producing solid molecular dispersions. nih.govamericanpharmaceuticalreview.com This technique is particularly advantageous for poorly water-soluble drugs like ibuprofen (B1674241) and its derivatives, as it can enhance their dissolution rate and, consequently, their bioavailability. nih.govmdpi.commdpi.com

In the HME process, a drug is mixed with a thermoplastic polymer and other excipients. This mixture is then fed into an extruder, where it is heated and mixed by a rotating screw, transforming it into a molten state. csfarmacie.cz The intense mixing and shearing forces within the extruder lead to the de-aggregation of drug particles and their uniform dispersion within the polymer matrix. americanpharmaceuticalreview.com Upon cooling, the extrudate solidifies, often with the drug in an amorphous state, which has a higher solubility than its crystalline form. csfarmacie.cz

Research has demonstrated that HME can be used to create formulations with rapid dissolution profiles. For example, an ibuprofen extrudate tablet was developed using the Meltrex® technology, which showed rapid absorption. abidipharma.com The choice of polymer is critical; for instance, polyethylene glycol (PEG) 6000 has been shown to be effective in creating HME formulations with faster and more complete drug release compared to other polymers like Soluplus®. themedicinemaker.com The extrudates can be milled into granules and compressed into tablets or filled into capsules. nih.gov These formulations have shown superior drug release compared to conventional tablets. nih.gov The enhanced dissolution of dexibuprofen from such formulations could lead to a faster onset of its analgesic and anti-inflammatory effects.

Thermosensitive Gelling Systems for Alternative Administration Routes

Thermosensitive gelling systems represent an advanced drug delivery platform that can undergo a sol-gel transition in response to a change in temperature. nih.govconicet.gov.ar These systems are typically liquid at room temperature, facilitating administration, and then transform into a gel at body temperature, creating a depot for sustained drug release. uiowa.edu This technology is particularly promising for alternative administration routes, such as rectal or injectable delivery of dexibuprofen, which can bypass gastrointestinal side effects. yakhak.orgyakhak.org

Poloxamers, which are triblock copolymers of polyethylene oxide (PEO) and polypropylene (B1209903) oxide (PPO), are widely used materials for creating thermosensitive hydrogels. yakhak.orgyakhak.orgtandfonline.com The combination of different types of poloxamers, such as Poloxamer 407 and Poloxamer 188, allows for the fine-tuning of the gelation temperature and mechanical properties of the hydrogel. yakhak.orginternationalscholarsjournals.com

A study focused on developing a thermosensitive hydrogel suppository for the rectal administration of dexibuprofen. yakhak.orgyakhak.org Various formulations were prepared with different ratios of Poloxamer 407 and Poloxamer 188. A formulation containing 20 mg/g of dexibuprofen with a 12:10 (w/w) ratio of Poloxamer 407 to Poloxamer 188 was identified as optimal. yakhak.org This formulation exhibited a gelation temperature between 30-36°C and a gelation time of less than 5 minutes. yakhak.org It also demonstrated suitable gel strength and adhesiveness, with drug release studies confirming a gradual release over 16 hours. yakhak.org Such systems offer a promising approach for the controlled and sustained delivery of dexibuprofen, potentially improving patient compliance and therapeutic outcomes. yakhak.orgyakhak.org

Table 2: Characteristics of a Thermosensitive Dexibuprofen Hydrogel Formulation

Parameter Value/Observation Reference
Composition 20 mg/g dexibuprofen, 12:10 (w/w) Poloxamer 407:Poloxamer 188 yakhak.org
Gelation Temperature 30-36°C yakhak.org
Gelation Time < 5 minutes yakhak.org
Appearance Nano-sized, colorless or white yakhak.org
Drug Release Gradual release over 16 hours yakhak.org
Administration Route Rectal yakhak.orgyakhak.org

Prodrug Design Principles and Application in Dexibuprofen Lysine Research

Fundamental Concepts of Prodrug Design

Carrier-linked prodrugs consist of an active drug molecule covalently attached to a carrier moiety. if-pan.krakow.pl For a carrier-linked prodrug to be considered well-designed, it must meet several fundamental criteria to ensure it is both safe and effective. igntu.ac.inijpsonline.com The linkage must be stable until it reaches the target site but readily cleavable to release the active drug. igntu.ac.in

Key criteria for an effective carrier-linked prodrug are summarized in the table below.

CriterionDescriptionSource(s)
Covalent Linkage The drug and carrier moiety must be joined by a strong, covalent bond to prevent premature separation. ijpsonline.com, ijpsonline.com
Pharmacological Inactivity The prodrug itself should be inactive or significantly less active than the parent drug molecule. ijpsonline.com, igntu.ac.in
Bioreversible Linkage The bond connecting the drug and carrier must be cleavable in vivo, either chemically or enzymatically, to release the active drug. ijpsonline.com, ijpsonline.com, igntu.ac.in
Rapid Activation Kinetics The conversion of the prodrug to its active form should occur rapidly at the target site to achieve effective therapeutic levels. ijpsonline.com, igntu.ac.in
Non-toxic Components Both the prodrug and the carrier molecule (promoiety), once cleaved from the drug, must be non-toxic and safely excreted from the body. ijpsonline.com, ijpsonline.com, igntu.ac.in

A primary motivation for developing prodrugs is to overcome the various biological barriers that can limit a drug's efficacy. These barriers can include poor membrane permeability, rapid metabolism, and inefficient delivery to the target tissue. researchgate.netnih.gov For instance, the blood-brain barrier (BBB), composed of tightly connected endothelial cells, restricts the passage of many compounds into the central nervous system (CNS), limiting their therapeutic use for neurological conditions. ijrps.com

Prodrug strategies are designed to circumvent these obstacles by altering the drug's physicochemical properties, such as its solubility and lipophilicity. igntu.ac.inmdpi.com

StrategyMechanism of ActionExample ApplicationSource(s)
Enhancing Permeability Increase the drug's lipophilicity by masking charged functional groups, which facilitates passage across lipid-rich cell membranes via passive diffusion.Masking the charged carboxylic acid of dexibuprofen to potentially cross the blood-brain barrier. ijpcbs.com, mdpi.com, ijrps.com
Utilizing Transporter Systems Designing the prodrug's promoiety to be recognized by specific membrane transporters (e.g., amino acid or glucose transporters), enabling active transport across biological barriers like the BBB.Designing dexibuprofen prodrugs that can be shuttled by transporters at the BBB. mdpi.com, nih.gov
Preventing First-Pass Metabolism Modifying the drug at sites vulnerable to metabolic enzymes to protect it from degradation in the liver, thereby increasing its bioavailability.Protecting the phenolic hydroxyl group in terbutaline (B1683087) to reduce its first-pass metabolism.
Achieving Site-Specific Delivery Designing prodrugs that are activated by enzymes or physiological conditions (e.g., pH) specific to a target tissue or cell type, concentrating the drug's effect where it is needed most.Targeting anticancer agents to tumor tissues where specific enzymes are overexpressed. digitellinc.com

In the context of dexibuprofen, its therapeutic application for neurodegenerative conditions is limited by its poor distribution across the BBB. ijrps.com Research has explored creating dexibuprofen prodrugs by conjugating it with amino acids or ethanolamine-related structures to leverage specific transport systems and enhance brain uptake. core.ac.uk, nih.gov

Bioreversibility Criteria for Carrier-Linked Prodrugs

Chemical Linker and Promoiety Selection

The choice of the chemical linker and the promoiety (the carrier molecule) is critical in prodrug design. nih.gov The linker determines the stability of the prodrug and the mechanism of release, while the promoiety is selected to impart desired properties, such as increased solubility or receptor-mediated targeting. researchgate.net

The covalent bond linking the active pharmaceutical ingredient (API) to the promoiety must be designed to cleave under specific physiological conditions. researchgate.net This cleavage is the final step in activating the prodrug. nih.gov The rate of this cleavage can be controlled by the linker's chemical nature, allowing for sustained or targeted drug release. medicinespatentpool.org Common cleavable linkers are esters, amides, carbonates, and carbamates, which are susceptible to hydrolysis by enzymes prevalent in the body, such as esterases and peptidases. ijpsonline.comijpcbs.com

The functional groups present on a drug molecule are the primary handles for chemical modification in prodrug design. ijpcbs.comijpsjournal.com Groups such as hydroxyl (-OH), amino (-NH2), carboxylic acid (-COOH), and carbonyl (C=O) are commonly used to attach a promoiety. ijpsjournal.com

Dexibuprofen possesses a carboxylic acid group, which is a key site for creating prodrugs. ijpsjournal.com This acidic group can be linked to a promoiety containing an amino group, such as the amino acid lysine (B10760008), to form a stable amide bond. ijrps.com Studies have successfully synthesized amide prodrugs of dexibuprofen with amino acids like glycine (B1666218) and lysine. ijrps.comresearchgate.net The objective of these studies was to create compounds that could release dexibuprofen at the target site following enzymatic or non-enzymatic hydrolysis, potentially enhancing its brain distribution and reducing gastric side effects. ijrps.com

Functional Group on DrugLinkage FormedTypical PromoietiesPurposeSource(s)
Carboxylic Acid (-COOH) Ester, AmideAlcohols, Amines (e.g., Amino Acids)Enhance lipophilicity, mask charge, target transporters. , ijpsjournal.com
Hydroxyl (-OH) Ester, CarbonateCarboxylic acids, Carbonic acid derivativesImprove water solubility or membrane permeability. , ijpsjournal.com
Amino (-NH2) Amide, Carbamate, ImineCarboxylic acids, Carbonic acid derivativesAlter solubility, improve stability, target transporters. ijpsjournal.com, ijpcbs.com
Carbonyl (C=O) OximeHydroxylamine derivativesModify physicochemical properties for improved delivery. ijpsjournal.com, ijpcbs.com

Cleavable Covalent Linkers for Active Pharmaceutical Ingredient Release

Modulating Pharmacokinetic Profiles through Prodrug Approach

A primary motivation for developing prodrugs of dexibuprofen is to favorably alter its pharmacokinetic profile, leading to improved therapeutic outcomes. This includes enhancing its absorption and distribution, as well as extending its duration of action.

Enhancing Absorption and Distribution via Physico-chemical Property Modulation

The conjugation of dexibuprofen with lysine can modify its physicochemical properties, such as solubility and lipophilicity, which in turn can influence its absorption and distribution. Dexibuprofen itself has low solubility in aqueous media, which can limit its bioavailability. researchgate.net The lysine salt of ibuprofen (B1674241), for instance, demonstrates improved solubility. rsc.org

By creating an amide prodrug with lysine, the resulting molecule's properties can be tailored. For example, some dexibuprofen prodrugs exhibit a more lipophilic character, which can enhance their ability to cross biological membranes. nih.gov This enhanced lipophilicity, coupled with low protein binding, can increase the availability of the prodrug in the plasma for hydrolysis. nih.gov

Furthermore, the prodrug strategy has been effectively used to enhance the brain distribution of dexibuprofen. Research on dexibuprofen prodrugs modified with ethanolamine-related structures showed significantly higher brain-to-plasma concentration ratios compared to dexibuprofen itself. nih.govnih.gov This suggests that specific structural modifications in the prodrug can facilitate transport across the blood-brain barrier. Studies with (+)-ibuprofen conjugated with glycine and lysine also indicated enhanced brain distribution. ijrps.comresearchgate.net

Prodrug/DerivativeFold Increase in Brain/Plasma Ratio vs. DexibuprofenReference
Dexibuprofen-ethanolamine prodrug 117.0 nih.gov
Dexibuprofen-ethanolamine prodrug 215.7 nih.gov
Dexibuprofen-ethanolamine prodrug 37.88 nih.gov
Dexibuprofen-ethanolamine prodrug 49.31 nih.gov
Dexibuprofen-ethanolamine prodrug 53.42 nih.gov

Achieving Extended Duration of Action with Long-Acting Prodrugs

The development of long-acting prodrugs is a key strategy to improve patient compliance and provide sustained therapeutic effects. By controlling the rate of hydrolysis of the prodrug, a prolonged release of the active dexibuprofen can be achieved, maintaining its concentration in the therapeutic window for a longer period. nih.gov

The concept of a long-acting prodrug involves designing a molecule that is slowly converted to the active drug in vivo. This can be achieved by creating more stable linkages or by using macromolecular carriers. For example, dexibuprofen has been conjugated with dextran, a polysaccharide, to create a macromolecular prodrug. These conjugates were found to reduce the side effects of dexibuprofen. nih.gov

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of dexibuprofen lysine (B10760008), enabling the separation of its constituent parts and the crucial resolution of its chiral center. High-performance liquid chromatography (HPLC) is the most prominently utilized technique, with nano-liquid chromatography (nano-LC) emerging as a powerful tool for high-sensitivity applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the routine analysis and quality control of dexibuprofen in bulk drug substances and pharmaceutical dosage forms. A typical HPLC setup for dexibuprofen analysis involves a reversed-phase column, a UV detector, and a mobile phase tailored to achieve optimal separation.

For instance, a common method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as potassium dihydrogen orthophosphate, with the pH adjusted to a specific value to ensure the proper ionization state of the analyte. nih.gov Detection is often carried out at a wavelength of around 222 nm. nih.gov The use of an internal standard can enhance the accuracy and precision of the quantification.

A critical aspect of dexibuprofen analysis is the ability to separate it from its enantiomer, levoibuprofen. Enantioselective HPLC methods are specifically designed for this purpose, employing chiral stationary phases (CSPs) that can differentiate between the two stereoisomers.

Several studies have demonstrated the successful enantioselective separation of ibuprofen (B1674241) enantiomers. One such method employs an ovomucoid chiral stationary phase (Ultron ES-OVM). researchgate.net The mobile phase in this case is typically a mixture of an aqueous buffer (e.g., potassium phosphate (B84403) dibasic) and organic modifiers like methanol (B129727) and ethanol (B145695). researchgate.net This type of assay is crucial for verifying the enantiomeric purity of dexibuprofen and quantifying any potential contamination with the R-(-)-isomer. researchgate.net

Another approach involves the use of a cellulose-based chiral stationary phase, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (Chiralcel OD). chromatographyonline.com The mobile phase for these columns often consists of a non-polar solvent like n-hexane mixed with an alcohol such as 2-propanol and a small amount of an acid like trifluoroacetic acid to improve peak shape. researchgate.net

Table 1: Examples of Enantioselective HPLC Methods for Dexibuprofen/Ibuprofen Analysis

Chiral Stationary Phase (CSP)Mobile Phase CompositionDetection WavelengthReference
Ovomucoid (Ultron ES-OVM)0.025 M Potassium Phosphate Dibasic (pH 4.5) - Methanol - Ethanol (85:10:5 v/v/v)Not Specified researchgate.net
Cellulose tris(3,5-dimethylphenylcarbamate) (Epitomize CSP-1C)Not specified, but typical for this CSP is a non-polar/alcohol mixtureNot Specified chromatographyonline.com
(3R,4S)-4-(3,5-dinitrobenzamido)-3-(3-(trioxysilyl)-propyl)-1,2,3,4-tetrahydro-phenanthrene [(R,R)-Whelk-O2]Ethanol–water (30 + 70, v/v) containing 100 mM ammonium (B1175870) acetate220 nm researchgate.net
CHIRALCEL® OJ-3R0.008% Formic acid in water–methanol (v/v)MS/MS mdpi.com
Chiral Recognition in HPLC

The mechanism of chiral recognition in HPLC is based on the differential interaction between the enantiomers and the chiral stationary phase. This interaction often involves the formation of transient diastereomeric complexes. For polysaccharide-based CSPs, the chiral recognition is attributed to a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the stationary phase. nih.gov

The selection of the mobile phase is critical as it can significantly influence the retention and resolution of the enantiomers. The organic modifier and any additives can affect the conformation of the chiral selector and the interaction with the analytes. researchgate.net The three-point interaction model is a fundamental concept in chiral recognition, which posits that for enantiomeric resolution to occur, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers, with at least one of these interactions being stereochemically dependent. iajps.com

Nano Liquid Chromatography

Nano-liquid chromatography (nano-LC) is a miniaturized version of HPLC that operates with much lower flow rates (in the nanoliter per minute range) and utilizes columns with smaller internal diameters. researchgate.net This technique offers several advantages, including reduced solvent and sample consumption, and increased sensitivity, especially when coupled with mass spectrometry. researchgate.net

The application of nano-LC for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen, has been explored. nih.gov These methods often employ reversed-phase C18 columns, which can be either packed with particles or monolithic. iajps.comnih.gov For the enantioselective separation of profens in nano-LC, chiral mobile phase additives such as cyclodextrins can be used. nih.gov Alternatively, monolithic capillary columns functionalized with chiral selectors have been developed for enantioseparation. mdpi.com While specific studies focusing solely on dexibuprofen lysine using nano-LC are not extensively documented, the principles and methodologies applied to ibuprofen and other NSAIDs are directly relevant and demonstrate the potential of this high-sensitivity technique for future applications in the analysis of this compound. nih.goviajps.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and quantification of compounds. When coupled with a separation technique like HPLC or nano-LC, it becomes a highly selective and sensitive tool for the analysis of this compound.

Electrospray Ionization Modes (Positive and Negative Ion)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like dexibuprofen and lysine. ESI can be operated in either positive or negative ion mode, depending on the analyte's ability to gain or lose a proton.

Negative Ion Mode: For acidic compounds like dexibuprofen, negative ion mode is often preferred. In this mode, the molecule is deprotonated to form a negatively charged ion, [M-H]⁻. The analysis of ibuprofen and other NSAIDs in negative ESI mode has been well-documented. nih.gov The resulting mass spectrum for dexibuprofen would show a prominent peak corresponding to its deprotonated form. Tandem mass spectrometry (MS/MS) can be used to fragment this precursor ion, yielding characteristic product ions that can be used for structural confirmation and quantification. For ibuprofen, a common fragmentation pathway in negative ion mode involves the loss of CO2 from the deprotonated molecule. mdpi.comdntb.gov.ua

Positive Ion Mode: While less common for the ibuprofen moiety itself, positive ion mode is the standard for analyzing amino acids like lysine. Lysine, with its two amino groups, is readily protonated to form a positive ion, [M+H]⁺. Therefore, when analyzing this compound, positive ion mode would be effective for detecting the lysine component. It is also possible to detect the dexibuprofen moiety in positive ion mode through the formation of adducts with cations such as sodium [M+Na]⁺ or potassium [M+K]⁺, which may be present in the mobile phase or as contaminants. acs.org Some studies have successfully used positive ESI mode for the analysis of NSAIDs. nih.govub.edu

The choice between positive and negative ion mode depends on the specific goals of the analysis. For quantifying dexibuprofen, negative mode is generally more sensitive and direct. For confirming the presence of the lysine salt, positive mode is essential. In many cases, methods are developed to switch between positive and negative modes during a single chromatographic run to detect both components of the salt. ub.edu

Lysine Reactivity Profiling (LRP) for Molecular Interaction Analysis

Lysine Reactivity Profiling (LRP) is a powerful mass spectrometry (MS)-based chemical proteomics strategy used to investigate the structural and functional aspects of proteins, including their interactions with small-molecule drugs. nih.govresearchgate.netx-mol.com The fundamental principle of LRP is that the reactivity of lysine residues on a protein's surface is sensitive to their local microenvironment. researchgate.netrsc.org When a drug binds to a protein, it can alter the accessibility of nearby lysine residues, either by directly shielding them or by inducing conformational changes in the protein structure. These changes in accessibility lead to measurable differences in their reactivity towards a labeling reagent. researchgate.net

The LRP workflow typically involves:

Differential Labeling: The protein of interest (e.g., Human Serum Albumin, HSA) is treated with a lysine-reactive chemical probe in both the presence (bound) and absence (unbound) of the drug, such as ibuprofen. nih.gov

Proteolytic Digestion: The labeled protein is then digested into smaller peptides, usually with an enzyme like trypsin.

Mass Spectrometry Analysis: The resulting peptides are analyzed by LC-MS/MS to identify the labeled lysine residues and quantify the extent of labeling.

Data Analysis: By comparing the labeling patterns between the drug-treated and control samples, researchers can identify which lysine residues have altered reactivity, thereby mapping the drug-binding sites and allosteric effects. nih.govresearchgate.net

Studies utilizing LRP have been instrumental in elucidating the molecular interactions between Human Serum Albumin (HSA), a key carrier protein in the bloodstream, and various drugs, including ibuprofen. nih.govx-mol.com These investigations have successfully reaffirmed major ligand binding sites on HSA and have also characterized new potential drug-binding areas. nih.gov This approach provides detailed molecular insights that are crucial for understanding the pharmacokinetics of drugs like dexibuprofen.

Table 1: Overview of Lysine Reactivity Profiling (LRP)

Aspect Description Reference
Principle Measures changes in the chemical reactivity of lysine residues on a protein's surface upon ligand binding. Reactivity is dependent on the accessibility of the lysine's amine group. researchgate.netrsc.org
Methodology Involves differential chemical labeling of the protein with and without the drug, followed by enzymatic digestion and quantitative mass spectrometry. nih.gov
Application Identifies drug-binding sites, maps protein-protein interaction interfaces, and detects conformational changes in protein structure. nih.govresearchgate.netx-mol.com
Relevance to Dexibuprofen Used to study the interaction of ibuprofen with Human Serum Albumin (HSA), providing insights into its binding mechanism within the body. nih.gov

Sample Preparation and Extraction from Biological Matrices

The accurate quantification of this compound in biological matrices such as plasma, serum, and urine is a critical aspect of pharmacokinetic studies. jnu.ac.inpharmacompass.com However, these matrices are complex, containing proteins, lipids, salts, and other endogenous components that can interfere with analysis. nih.gov Therefore, effective sample preparation is a mandatory step to remove these interferences, prevent instrument contamination, and concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of the analytical method. mdpi.comnih.gov Several techniques are employed for this purpose.

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. libretexts.orgphenomenex.comcelignis.com The principle relies on the partitioning of the analyte of interest from the aqueous sample into the organic solvent, in which it is more soluble. libretexts.org

A general LLE procedure for a plasma sample involves:

Adjusting the pH of the plasma sample to ensure the drug is in its non-ionized, more organic-soluble form.

Adding a water-immiscible organic solvent (e.g., ethyl acetate, hexane). news-medical.netscielo.br

Vigorous mixing (vortexing) to facilitate the transfer of the analyte into the organic phase. news-medical.net

Centrifugation to achieve a clear separation of the two liquid layers. news-medical.net

Careful removal of the organic layer containing the analyte.

Evaporation of the organic solvent, often under a stream of nitrogen. scielo.br

Reconstitution of the dried residue in a small volume of a solvent compatible with the analytical instrument (e.g., the mobile phase for HPLC). scielo.br

LLE is valued for its simplicity and cost-effectiveness but can be labor-intensive and may result in the formation of emulsions that complicate phase separation. news-medical.net

Table 2: Typical Protocol for Liquid-Liquid Extraction (LLE)

Step Action Purpose Reference
1. Sample Preparation Take 1.0 mL of plasma and adjust pH if necessary. To optimize the chemical form of the analyte for extraction. scielo.br
2. Extraction Add 5.0 mL of an organic solvent (e.g., ethyl acetate). To transfer the analyte from the aqueous phase to the organic phase. scielo.br
3. Mixing Vortex/shake the mixture for 5-15 minutes. To maximize contact between the two phases and facilitate analyte transfer. news-medical.netscielo.br
4. Phase Separation Centrifuge at ~4000 x g for 10 minutes. To achieve a clean separation between the aqueous and organic layers. scielo.br
5. Collection Transfer the upper organic layer to a new tube. To isolate the analyte-containing phase. news-medical.net
6. Evaporation Evaporate the solvent to dryness under nitrogen at ~40°C. To concentrate the analyte. scielo.br
7. Reconstitution Dissolve residue in 200 µL of mobile phase. To prepare the sample for injection into the analytical system. scielo.br

Solid Phase Extraction (SPE) is a more selective and efficient alternative to LLE. nih.gov This technique utilizes a solid sorbent material, packed into a cartridge or a 96-well plate, to retain the analyte from the liquid sample. nih.govijcrr.com Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.

The SPE process generally consists of four key steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by water or a buffer, to activate the stationary phase for sample retention. forensicresources.org

Loading: The pre-treated biological sample (e.g., urine) is passed through the sorbent bed. The analyte and some endogenous compounds bind to the sorbent. forensicresources.org

Washing: A specific wash solvent is passed through the sorbent to remove weakly bound interferences, while the analyte of interest remains retained. forensicresources.org

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for collection and analysis. forensicresources.org

A variety of sorbents are available, including silica-based materials (e.g., C18) and polymer-based materials like hydrophilic-lipophilic balanced (HLB) copolymers, which are effective for a broad range of compounds. nih.govsigmaaldrich.com SPE offers advantages such as higher analyte recovery, better reproducibility, reduced solvent consumption, and ease of automation. ijcrr.com

Table 3: General Solid Phase Extraction (SPE) Protocol for Urine Samples

Step Solution Purpose Reference
Sample Pretreatment Hydrolyze urine sample with β-glucuronidase enzyme if targeting metabolites. Adjust pH. To free conjugated drugs and optimize for retention. sigmaaldrich.comwindows.net

| 1. Conditioning | 1. Methanol 2. Deionized Water/Buffer | To activate the sorbent and prepare it for the aqueous sample. | forensicresources.org | | 2. Loading | Pre-treated urine sample | To adsorb the analyte onto the solid phase sorbent. | forensicresources.org | | 3. Washing | 1. Water/Buffer 2. Weak organic solvent (e.g., 5% methanol) | To remove hydrophilic and other weakly retained impurities. | sigmaaldrich.com | | 4. Elution | Strong organic solvent (e.g., methanol with 5% formic acid) | To desorb the purified analyte from the sorbent for collection. | sigmaaldrich.com |

For analyses in plasma or serum, protein precipitation is a common and rapid method for sample clean-up. sigmaaldrich.comnih.gov The high concentration of proteins in these matrices can interfere with chromatographic analysis and damage columns. sigmaaldrich.com The technique involves adding a substance, most commonly a water-miscible organic solvent, to the sample to reduce the solubility of the proteins, causing them to denature and precipitate out of the solution. sigmaaldrich.com

Acetonitrile is a widely used precipitating agent. nih.gov Typically, three volumes of cold acetonitrile are added to one volume of plasma. sigmaaldrich.com The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed. This process pellets the precipitated proteins at the bottom of the tube, allowing the supernatant, which contains the analyte (dexibuprofen), to be collected for direct injection or further purification. While fast and simple, this method may be less clean than LLE or SPE, as some endogenous components might remain soluble in the supernatant. sigmaaldrich.com

Table 4: Common Protein Precipitation Procedure

Step Action Details Reference
1. Reagent Addition Add organic solvent to plasma/serum sample. Typically 3:1 or 4:1 ratio of solvent (e.g., acetonitrile) to sample. sigmaaldrich.com
2. Mixing Vortex the mixture. To ensure complete denaturation and precipitation of proteins. sigmaaldrich.com
3. Incubation Incubate at room temperature or 4°C. To allow for complete precipitation. sigmaaldrich.com
4. Separation Centrifuge at high speed. To pellet the precipitated proteins.
5. Collection Collect the supernatant. The supernatant contains the analyte, ready for analysis.

An innovative approach to SPE involves the use of monolithic materials. A silica (B1680970) monolith is a continuous rod of porous silica, offering excellent flow-through properties and a high surface area. ijcrr.comscience.gov The surface of these monoliths can be chemically modified to create specialized stationary phases for selective extraction. ijcrr.comdcu.ie

One such modification involves bonding lysine to the silica surface. ijcrr.comindexcopernicus.com Lysine, being a zwitterionic amino acid, can possess both positive and negative charges depending on the pH. ijcrr.com This property allows the lysine-modified silica monolith to function as a stable, mixed-mode ion-exchange material. ijcrr.comdcu.ie For acidic drugs like ibuprofen (the active moiety in this compound), which are negatively charged at a pH above their pKa, the positively charged groups on the lysine-modified surface provide a strong retention mechanism. ijcrr.com

Research has demonstrated the successful application of active lysine-modified silica monoliths for the solid-phase extraction of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen, from biological samples. ijcrr.com This method has shown high extraction efficiency and reliability.

Table 5: Performance of Lysine-Modified Silica Monolith for NSAID Extraction

Parameter Finding Description Reference
Principle Ion-exchange interaction. The positively charged lysine groups on the monolith surface retain the negatively charged (ionized) form of acidic drugs like ibuprofen. ijcrr.com
Extraction Efficiency > 85% High recovery rates were achieved for ibuprofen. ijcrr.com
Linearity Range 10-100 ng/mL The method demonstrated good linearity within this concentration range, suitable for trace analysis. ijcrr.com
Characterization SEM, EDAX, BET Techniques used to confirm the morphology, chemical composition, and physical properties (surface area, pore size) of the modified monolith. ijcrr.com

Protein Precipitation Techniques

Advanced Characterization Techniques for Formulations and Materials

The physical and chemical properties of the active pharmaceutical ingredient (API) and its final dosage form are critical to its performance. Advanced analytical techniques are employed to characterize this compound formulations, ensuring quality, stability, and desired dissolution characteristics. These methods provide detailed information on the material's solid-state properties.

Key characterization techniques include:

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in heat flow required to increase the temperature of a sample and a reference. dovepress.com It is used to determine the melting point, crystallinity, and purity of dexibuprofen and to detect any interactions between the drug and excipients in a formulation. qut.edu.auresearchgate.net

Powder X-ray Diffraction (PXRD): PXRD is a primary technique for determining the crystalline structure of a material. dovepress.com It provides a unique diffraction pattern for a specific crystalline form, allowing for the identification of polymorphs, the degree of crystallinity, and confirmation of co-crystal formation. qut.edu.auresearchgate.netinnovareacademics.in

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies chemical bonds in a molecule by producing an infrared absorption spectrum. nih.gov It is used to confirm the chemical identity and structural integrity of this compound and to detect potential chemical interactions with formulation excipients by observing shifts in the characteristic absorption bands. qut.edu.auresearchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques provide high-resolution images of the surface morphology and internal structure of particles. dovepress.com They are used to examine the particle size, shape, and surface texture of raw dexibuprofen and its formulated nanocrystals or microparticles, which significantly influence dissolution and bioavailability. qut.edu.au

Table 6: Advanced Techniques for Characterizing Dexibuprofen Formulations

Technique Information Provided Application for this compound Reference
Differential Scanning Calorimetry (DSC) Melting point, phase transitions, crystallinity. To assess thermal stability, purity, and drug-excipient compatibility. dovepress.comqut.edu.auresearchgate.net
Powder X-ray Diffraction (PXRD) Crystalline structure, polymorphism. To confirm the solid-state form of the drug and identify different crystal structures. dovepress.comqut.edu.auresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups, molecular structure. To verify chemical identity and investigate intermolecular interactions in co-crystals or formulations. qut.edu.auresearchgate.netnih.gov
Scanning/Transmission Electron Microscopy (SEM/TEM) Particle size, shape, and morphology. To visualize the physical characteristics of drug particles, such as nanocrystals, which affect dissolution. dovepress.comqut.edu.au

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and crystal habit of solid materials. In the context of this compound, SEM provides detailed images of the particle shape and size distribution.

Research has shown that unprocessed dexibuprofen appears as crystalline, triangular, and irregularly shaped particles. dovepress.com In contrast, when dexibuprofen is formulated into nanocrystals, SEM images reveal a more homogenous size distribution. dovepress.comdovepress.com For instance, studies on dexibuprofen nanocrystals have shown particles with a more uniform and sometimes spherical or needle-shaped morphology. dovepress.commdpi.com The crystal habit can significantly influence the bulk properties of the powder, such as its flowability and compressibility. mdpi.com

Energy Dispersive X-ray (EDAX) Analysis

Energy Dispersive X-ray Analysis (EDAX), also known as EDS or EDX, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often coupled with SEM to provide qualitative and quantitative information on the elemental composition of the material being observed. bruker.comnih.gov The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org

When analyzing this compound, EDAX can confirm the presence of key elements such as carbon, oxygen, and nitrogen. ijcrr.com For instance, in a study involving the modification of a silica monolith with lysine, EDAX spectra clearly showed an increase in the percentage of carbon and the appearance of a nitrogen peak after the lysine modification, confirming the successful attachment of lysine to the silica surface. ijcrr.com This demonstrates the utility of EDAX in verifying the chemical composition and the success of synthesis or modification processes involving this compound.

Brunauer-Emmett-Teller (BET) Analysis for Surface Area Determination

The Brunauer-Emmett-Teller (BET) theory provides a method for measuring the specific surface area of solid materials by gas adsorption. anton-paar.com This is a critical parameter for pharmaceuticals as surface area can influence dissolution rates and, consequently, bioavailability. anton-paar.com The analysis involves measuring the amount of an inert gas, typically nitrogen, adsorbed onto the surface of the material at cryogenic temperatures. anton-paar.com

For dexibuprofen, which has low intrinsic dissolution rates, understanding its specific surface area is particularly important. google.comgoogle.com Research has indicated that the specific surface area of dexibuprofen particles can be in the range of 0.01 to 3 m²/g. google.com In studies involving lysine composites, BET analysis has been used to demonstrate changes in surface area and pore volume upon modification. For example, the specific surface area of hydroxyapatite (B223615) was found to decrease after being coated with L-lysine (B1673455), indicating the successful adsorption of lysine onto the surface. mdpi.com

Differential Scanning Calorimetry (DSC) for Physical State Determination

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. creative-proteomics.com It is widely used to study the thermal properties of materials, including melting point, glass transitions, and crystallinity. creative-proteomics.com

In the analysis of dexibuprofen and its lysine salt, DSC is instrumental in characterizing their physical state. dovepress.com Pure dexibuprofen exhibits a characteristic endothermic peak corresponding to its melting point, which is in the range of 52-54 °C. google.comresearchgate.net Studies on ibuprofen lysine have shown endothermic events at different temperatures, which can be indicative of interactions or the formation of new solid phases. nih.govresearchgate.net For instance, the DSC thermogram of ibuprofen lysine has revealed multiple endothermic peaks, which have been attributed to various thermal events, including melting and decomposition. researchgate.net When dexibuprofen is formulated as nanocrystals, a reduction in the melting point is often observed, which is attributed to the small particle size. researchgate.net DSC can also be used to confirm the crystalline nature of processed dexibuprofen, as demonstrated in studies where the physical form of the drug was maintained after processing into nanoparticles. dovepress.com

Chemical Compounds Mentioned

Q & A

Q. How can researchers ensure enantiomeric purity during the synthesis of dexibuprofen lysine?

Category : Synthesis & Characterization Answer : Enantiomeric purity is critical due to dexibuprofen's chiral center. Researchers should employ chiral separation techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the (S)-enantiomer . Computational modeling (e.g., dispersion-corrected DFT studies) can predict interactions between carbon nanotubes (CNTs) and ibuprofen isomers, aiding in optimizing chiral selectors . Additionally, co-crystallization with chiral counterions (e.g., L-lysine) ensures stereochemical stability during salt formation .

Q. What methods validate the structural integrity of this compound in nanoparticle formulations?

Category : Formulation Analysis Answer : Differential scanning calorimetry (DSC) and Fourier-transform infrared (FTIR) spectroscopy are used to confirm the absence of drug-excipient interactions. For example, DSC thermograms should show no shifts in melting endotherms when comparing pure this compound with excipient mixtures . SEM imaging and dynamic light scattering (DLS) quantify nanoparticle size and morphology, while zeta potential measurements (>|±20 mV|) assess colloidal stability .

Q. How does pH influence the solubility and bioavailability of this compound?

Category : Physicochemical Properties Answer : this compound exhibits pH-dependent solubility, with poor solubility in acidic media (0.1N HCl) and improved solubility at neutral pH (6.8–7.4). Researchers should conduct saturation solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) and correlate results with dissolution profiles. Bioavailability enhancement strategies include nanoparticle formulations using chitosan-alginate complexes to bypass pH limitations .

Advanced Research Questions

Q. What experimental designs optimize this compound nanoparticle formulations for enhanced drug delivery?

Category : Advanced Formulation Design Answer : A quality-by-design (QbD) approach using Design-Expert software (response surface methodology) identifies critical parameters: polymer concentration, homogenization speed, and solvent-antisolvent ratios . For example, optimizing chitosan concentration (0.5–1.5% w/v) and crosslinking time (10–30 min) improves entrapment efficiency (>85%) and reduces particle size (<200 nm) . Statistical validation via ANOVA (p < 0.05) ensures robustness .

Q. How can chiral co-crystal engineering improve the stability and dissolution of this compound?

Category : Solid-State Chemistry Answer : Co-crystallization with 4,4′-dipyridyl or tartaric acid derivatives enhances thermal stability and dissolution rates. Researchers analyze co-crystal formation via X-ray diffraction (XRD) to confirm lattice packing and DSC to monitor melting behavior . For instance, (ibuprofen)₂(4,4-dipyridyl) co-crystals show a 20% increase in dissolution rate compared to the free drug .

Q. What molecular dynamics (MD) approaches elucidate hydrogen-bonding networks in this compound?

Category : Computational Modeling Answer : MD simulations (e.g., GROMACS) track hydrogen-bond organization between lysine’s amino groups and dexibuprofen’s carboxylate moiety. Studies reveal that anti-conformers of the carboxylic group dominate in aqueous media, impacting solubility . Free energy calculations (umbrella sampling) further quantify binding affinities in chiral environments .

Q. How do researchers resolve contradictions in solubility data for this compound across different experimental models?

Category : Data Analysis & Interpretation Answer : Discrepancies often arise from variations in buffer composition or temperature. A standardized protocol involves:

  • Conducting triplicate solubility tests in USP-compliant buffers.
  • Validating results with in vitro permeability models (e.g., Caco-2 monolayers) .
  • Applying multivariate analysis (e.g., PCA) to identify outlier conditions .

Q. What role does lysine’s ε-amino group play in the intracellular delivery of this compound?

Category : Drug Delivery Mechanisms Answer : Lysine’s cationic ε-amino group facilitates electrostatic interactions with cell membranes, enhancing uptake. Advanced delivery systems (e.g., polylysine conjugates) leverage this for pH-responsive release in lysosomes. Stimuli-responsive traits (e.g., redox-sensitive linkers) further improve targeting in inflammatory environments .

Q. How can researchers design pharmacokinetic studies to compare this compound with racemic ibuprofen?

Category : Pharmacokinetics/Pharmacodynamics Answer : A crossover study design in animal models measures AUC, Cmax, and t½ using LC-MS/MS for enantiomer-specific quantification . Population pharmacokinetic modeling (NONMEM) accounts for inter-species variability, while in vitro CYP450 inhibition assays identify metabolic differences .

Methodological Resources

  • Enantioseparation : Use CNTs functionalized with L-tartaric acid for membrane-based chiral separation .
  • Nanoparticle Optimization : Apply Box-Behnken designs to minimize particle size polydispersity .
  • Conflict Resolution : Adopt ICH Q2(R1) guidelines for analytical method validation to address data variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.